2-Butenoic acid, 4-chloro-, methyl ester, (E)-
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Overview
Description
2-Butenoic acid, 4-chloro-, methyl ester, (E)- is an organic compound with the molecular formula C5H7ClO2. It is a derivative of butenoic acid, where a chlorine atom is substituted at the fourth position and a methyl ester group is attached. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-chloro-, methyl ester, (E)- typically involves the esterification of 4-chloro-2-butenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4-chloro-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: 4-chloro-2-butenoic acid.
Reduction: 4-chloro-2-butenol.
Substitution: 4-hydroxy-2-butenoic acid or 4-amino-2-butenoic acid.
Scientific Research Applications
2-Butenoic acid, 4-chloro-, methyl ester, (E)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-chloro-, methyl ester, (E)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The chlorine atom enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Crotonic acid: (trans-2-butenoic acid) is similar but lacks the chlorine substitution.
Isocrotonic acid: (cis-2-butenoic acid) is an isomer with a different spatial arrangement.
3-Butenoic acid: Another isomer with the double bond at a different position.
Uniqueness
2-Butenoic acid, 4-chloro-, methyl ester, (E)- is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic applications where specific reactivity is required.
Properties
Molecular Formula |
C5H7ClO2 |
---|---|
Molecular Weight |
134.56 g/mol |
IUPAC Name |
methyl (E)-4-chlorobut-2-enoate |
InChI |
InChI=1S/C5H7ClO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+ |
InChI Key |
HVZYNAMDXGRPBS-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/CCl |
Canonical SMILES |
COC(=O)C=CCCl |
Origin of Product |
United States |
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